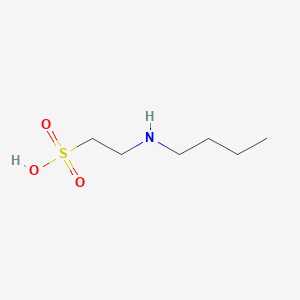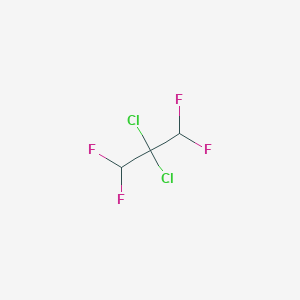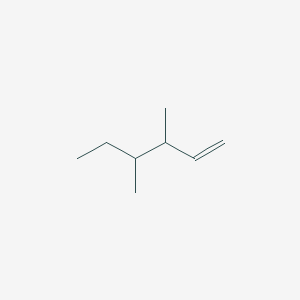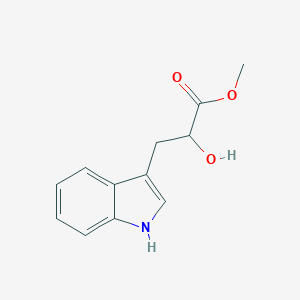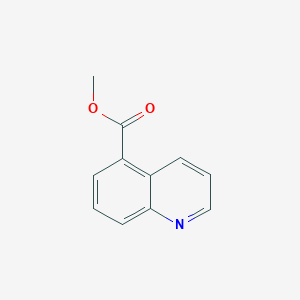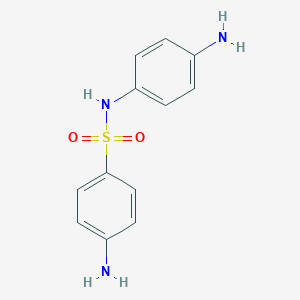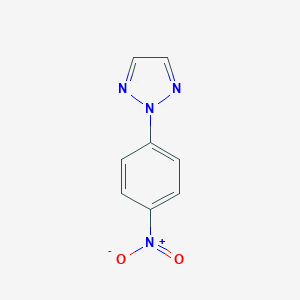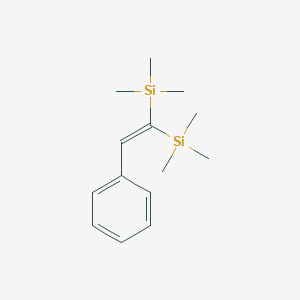
Silane, (phenylethenylidene)bis(trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (phenylethenylidene)bis(trimethyl-) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as PTMSP (poly(1-trimethylsilyl-1-propyne)) and has a high gas permeation rate, making it a promising material for membrane separation processes. In
Wirkmechanismus
The mechanism of action of Silane, (phenylethenylidene)bis(trimethyl-) is not well understood. However, it is believed that the high gas permeation rate of PTMSP is due to its unique structure, which allows for the efficient transport of gases through the polymer matrix. The high sensitivity of PTMSP to certain gases is thought to be due to the interaction of the gas molecules with the polymer chains.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Silane, (phenylethenylidene)bis(trimethyl-). However, studies have shown that PTMSP is biocompatible and has been used in medical applications such as drug delivery and tissue engineering.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Silane, (phenylethenylidene)bis(trimethyl-) in lab experiments is its high gas permeation rate, which allows for the efficient separation of gases. PTMSP is also easy to process and can be synthesized using a variety of methods. However, one of the main limitations of using PTMSP in lab experiments is its high cost compared to other polymer materials.
Zukünftige Richtungen
There are several future directions for the research and development of Silane, (phenylethenylidene)bis(trimethyl-). One area of research is the optimization of PTMSP membranes for gas separation applications, including the development of new catalysts for polymerization and the modification of the polymer structure to improve selectivity and permeability. Another area of research is the development of PTMSP-based sensors for environmental monitoring and medical applications. Finally, there is potential for the use of PTMSP in the development of new materials for tissue engineering and drug delivery.
Synthesemethoden
Silane, (phenylethenylidene)bis(trimethyl-) can be synthesized using a variety of methods, including the polymerization of 1-trimethylsilyl-1-propyne (TMSP) monomer. The polymerization process involves the use of a catalyst, typically a transition metal complex, which initiates the reaction and leads to the formation of a high molecular weight polymer. Other methods for synthesizing PTMSP include electrospinning, which involves the use of an electric field to create nanofibers, and chemical vapor deposition, which involves the deposition of a thin film on a substrate.
Wissenschaftliche Forschungsanwendungen
Silane, (phenylethenylidene)bis(trimethyl-) has a wide range of scientific research applications, including gas separation, fuel cells, and sensors. In gas separation, PTMSP membranes have been shown to have high permeation rates for gases such as hydrogen, carbon dioxide, and methane. This makes them ideal for use in gas separation processes, such as the separation of hydrogen from carbon monoxide in fuel cells. PTMSP has also been used as a sensor material due to its high sensitivity to certain gases, such as ammonia and nitrogen dioxide.
Eigenschaften
CAS-Nummer |
18415-23-1 |
|---|---|
Produktname |
Silane, (phenylethenylidene)bis(trimethyl- |
Molekularformel |
C14H24Si2 |
Molekulargewicht |
248.51 g/mol |
IUPAC-Name |
trimethyl-(2-phenyl-1-trimethylsilylethenyl)silane |
InChI |
InChI=1S/C14H24Si2/c1-15(2,3)14(16(4,5)6)12-13-10-8-7-9-11-13/h7-12H,1-6H3 |
InChI-Schlüssel |
ULXDRKKYNAWJLU-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C(=CC1=CC=CC=C1)[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)C(=CC1=CC=CC=C1)[Si](C)(C)C |
Andere CAS-Nummern |
18415-23-1 |
Synonyme |
Silane, (phenylethenylidene)bis(trimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



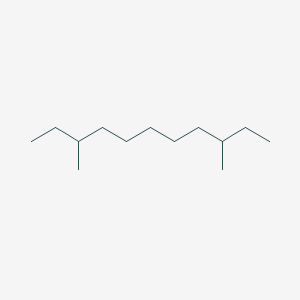
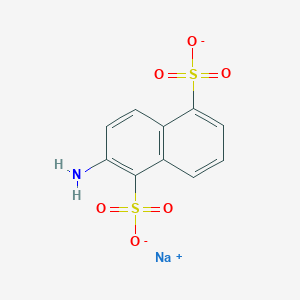
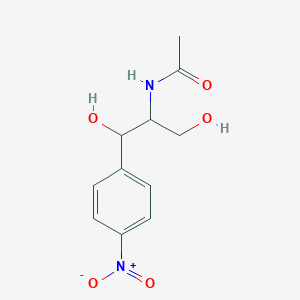
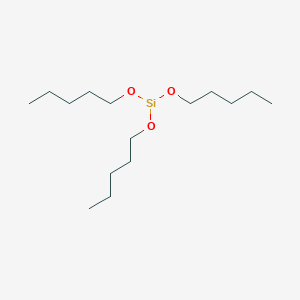
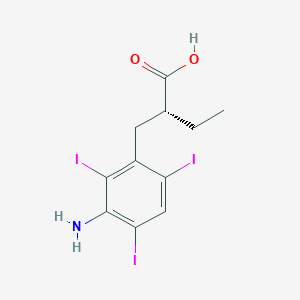
![Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B97744.png)
